molecular formula C18H15NO3 B011022 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 107027-41-8

2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No. B011022
CAS RN: 107027-41-8
M. Wt: 293.3 g/mol
InChI Key: FTBPGONXYWLYIQ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound of interest due to its structural and functional relevance in medicinal chemistry. The quinoline core is a common motif in molecules exhibiting a wide range of biological activities, and the specific substitution pattern in this compound suggests potential for unique chemical and physical properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves strategies to introduce functional groups at specific positions on the quinoline ring to achieve desired properties. For example, a multi-parallel amenable synthesis facilitated late-stage diversification at critical positions of quinoline derivatives, demonstrating a method to achieve potent 5HT1B antagonists (Horchler et al., 2007). Additionally, a concise synthesis using carbophilic Lewis acids enabled the introduction of various nucleophiles at the C1 position of 1,2-dihydroisoquinolines, showcasing the versatility of synthetic methods available for modifying quinoline structures (Obika et al., 2007).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid, plays a crucial role in their chemical behavior and interaction with biological targets. The crystal structure of a related compound, (3-Methoxy­phenyl)­acetic acid, revealed dimer formation via O—H⋯O hydrogen bonds, emphasizing the importance of molecular interactions in the solid state (Choudhury & Row, 2002).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, enabling the introduction or modification of functional groups. The Heck-mediated synthesis and photochemically induced cyclization of certain quinoline derivatives demonstrated the synthetic accessibility of complex quinoline-based structures, potentially applicable to the synthesis of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid (Pampín et al., 2003).

Physical Properties Analysis

The physical properties of quinoline derivatives are influenced by their molecular structure and substitution pattern. While specific data on 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid were not found, the analysis of related compounds can provide insights into properties like solubility, melting point, and crystalline structure, which are crucial for their application in medicinal chemistry.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are key aspects of quinoline derivatives' utility in drug design and other applications. The synthesis and antibacterial activity of quinazolinone derivatives, which share structural similarities with quinoline compounds, highlight the potential for discovering novel bioactive compounds (Osarumwense, 2022).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of 2-Phenylquinoline Derivatives : Carboxyl functionalized 2-phenylquinoline derivatives, including 2-(4-fluorophenyl)quinoline-4-carboxylic acid and 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, were synthesized. These compounds exhibit interesting fluorescent behavior and possess antibacterial activities against various bacterial strains (Lei et al., 2014).

Molecular Interactions and Frameworks

  • Hydrogen Bonded Frameworks : Research focusing on noncovalent weak interactions between organic bases like 2-methylquinoline and carboxylic acid derivatives has enhanced the understanding of molecular binding. Such interactions are pivotal in forming 1D-3D frameworks, highlighting the role of 2-methylquinoline in binding with carboxylic acid derivatives (Jin et al., 2012).

Novel Compound Synthesis and Application

  • Synthesis of Fluorophore 6-MOQ : The compound 6-methoxy-4-quinolone (6-MOQ) was synthesized and identified as a novel fluorophore, displaying strong fluorescence across a wide pH range in aqueous media. This property makes it suitable for biomedical analysis, with potential applications as a fluorescent labeling reagent (Hirano et al., 2004).
  • Antibacterial Quinazolinone Compounds : Compounds like 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one have shown significant antibacterial activity against various bacterial strains, indicating potential pharmaceutical applications (Osarumwense, 2022).

properties

IUPAC Name

2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-11-5-3-8-14-15(18(20)21)10-16(19-17(11)14)12-6-4-7-13(9-12)22-2/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBPGONXYWLYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395806
Record name 2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

CAS RN

107027-41-8
Record name 2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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